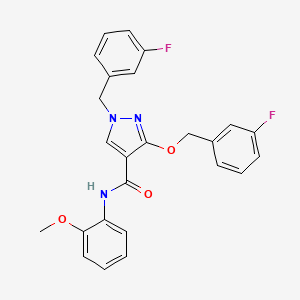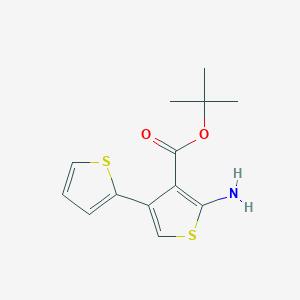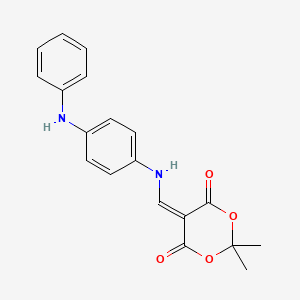![molecular formula C22H19N5 B2505783 9-{[(pyridin-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile CAS No. 848930-48-3](/img/structure/B2505783.png)
9-{[(pyridin-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{[(pyridin-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is notable for its complex structure, which includes multiple rings and nitrogen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 9-{[(pyridin-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile involves multiple steps. One common method includes the reaction of a pyridine derivative with a diazatetracyclic compound under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane at a controlled temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-{[(pyridin-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Similar compounds include other nitrogen-containing heterocycles with comparable structures. Examples are:
Pyridine derivatives: Compounds with a pyridine ring and various substituents.
Diazatetracyclic compounds: Molecules with multiple nitrogen atoms and ring structures.
What sets 9-{[(pyridin-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile apart is its unique combination of rings and nitrogen atoms, which confer specific chemical and biological properties .
Properties
IUPAC Name |
11-(pyridin-2-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5/c23-13-18-16-8-1-2-9-17(16)21(25-14-15-7-5-6-12-24-15)27-20-11-4-3-10-19(20)26-22(18)27/h3-7,10-12,25H,1-2,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJFXWRUCLDVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NCC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)

![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one](/img/structure/B2505704.png)
![2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2505707.png)
![(3Z)-3-({[1,1'-biphenyl]-4-yl}imino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2505708.png)
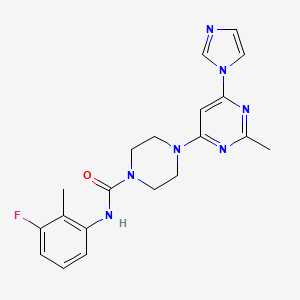
![7-Fluoro-2-methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2505711.png)
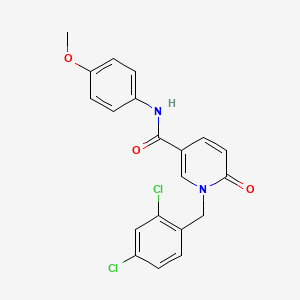
![benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2505715.png)

